Cephalotaxine

Description

Historical Context and Initial Isolation of Cephalotaxine (B1668394)

The journey of this compound began in 1963 when it was first isolated by Paudler and his colleagues from the species Cephalotaxus drupacea and Cephalotaxus fortunei. nih.govscispace.comlzu.edu.cnacs.org This discovery was a significant milestone, as extracts from the Cephalotaxus genus had already demonstrated notable activity against leukemia in mice, sparking interest in their chemical constituents. nih.govscispace.com The isolation of this compound as the major alkaloid in this series was a crucial first step that paved the way for extensive research into its structure and potential applications. nih.govscispace.comacs.org The complete stereochemistry of this compound was later established in 1974 through X-ray analysis. acs.org

Position of this compound within the Cephalotaxus Alkaloid Class

This compound is the foundational parent compound for a family of structurally related alkaloids. researchgate.netoup.com These alkaloids are characterized by a unique and complex tetracyclic core, which includes a benzazepine system and a distinctive 1-azaspiro[4.4]nonane unit. nih.govacs.orgnih.gov The various alkaloids within the Cephalotaxus class are primarily derivatives of this compound, differing in the ester side chains attached to the core structure. nih.gov

While this compound itself exhibits some biological activity, it is its ester derivatives, such as harringtonine (B1672945) and homoharringtonine (B1673347), that have garnered the most attention for their potent antileukemic properties. researchgate.netnih.govnih.gov Homoharringtonine, a semi-synthetic derivative of this compound, has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic myeloid leukemia. nih.govlzu.edu.cnnih.gov The botanical distribution of these alkaloids is limited to the Cephalotaxus genus. nih.govnih.gov To date, over 100 different Cephalotaxus alkaloids have been identified and characterized. lzu.edu.cnrhhz.net

Below is an interactive data table detailing some of the key alkaloids in the Cephalotaxus family.

| Alkaloid | Relationship to this compound | Notable Characteristics |

| This compound | Parent Compound | The foundational tetracyclic core of the alkaloid family. |

| Harringtonine | Ester Derivative | Exhibits significant antileukemic activity. nih.govnih.gov |

| Homoharringtonine | Ester Derivative | Approved for the treatment of chronic myeloid leukemia. nih.govlzu.edu.cnnih.gov |

| Isoharringtonine | Ester Derivative | Shows potent antineoplastic activities. researchgate.net |

| Deoxyharringtonine | Ester Derivative | Demonstrates anticancer activity against various types of leukemia. researchgate.net |

| Drupacine | Related Alkaloid | An oxygenated derivative. nih.govresearchgate.net |

| 11-hydroxythis compound | Related Alkaloid | An oxygenated derivative. nih.govresearchgate.net |

Overview of Major Research Domains for this compound

Research into this compound and its derivatives spans several key scientific domains, primarily focusing on its potential therapeutic applications.

Anticancer and Antileukemic Research: The most significant area of research for the Cephalotaxus alkaloids is in oncology. While this compound itself has shown some cytotoxic effects against various leukemia cell lines, its ester derivatives, particularly homoharringtonine, are the primary focus of anticancer research. caymanchem.commdpi.com Studies have shown that this compound can induce apoptosis (programmed cell death) in leukemia cells by activating the mitochondrial apoptosis pathway. caymanchem.commdpi.com The discovery of the potent antileukemic activity of its esters has driven extensive research into the structure-activity relationships within this class of alkaloids. nih.govscispace.comnih.gov

Antiviral Research: this compound has also been investigated for its antiviral properties. Research has demonstrated its activity against several viruses, including:

Hepatitis B Virus (HBV): Studies have shown that this compound can inhibit the production of HBV at concentrations lower than those that cause cell toxicity. caymanchem.comchemfaces.com

Zika Virus (ZIKV): this compound has been found to inhibit Zika virus infection by impeding its replication and stability. caymanchem.commedchemexpress.com

Varicella-Zoster Virus (VZV): While this compound itself did not show significant activity, its ester derivatives, harringtonine and homoharringtonine, have demonstrated potent antiviral effects against VZV. nih.gov

Plant Viruses: this compound has shown activity against plant viruses like the tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). researchgate.net

Chemical Synthesis and Analog Development: The complex and unique structure of this compound has made it a compelling target for total synthesis by organic chemists. lzu.edu.cnoup.combeilstein-journals.org Researchers have developed numerous synthetic and semi-synthetic strategies to produce this compound and its derivatives. lzu.edu.cnnih.gov This research is not only a testament to the advancements in synthetic organic chemistry but is also crucial for producing these compounds in larger quantities for further biological evaluation and for creating novel analogs with potentially improved therapeutic properties. nih.gov

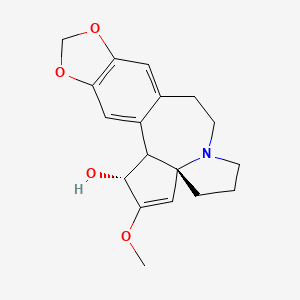

Structure

3D Structure

Properties

Molecular Formula |

C18H21NO4 |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

(3R,6S)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol |

InChI |

InChI=1S/C18H21NO4/c1-21-15-9-18-4-2-5-19(18)6-3-11-7-13-14(23-10-22-13)8-12(11)16(18)17(15)20/h7-9,16-17,20H,2-6,10H2,1H3/t16?,17-,18+/m0/s1 |

InChI Key |

YMNCVRSYJBNGLD-UQJFVLDMSA-N |

SMILES |

COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5 |

Isomeric SMILES |

COC1=C[C@@]23CCCN2CCC4=CC5=C(C=C4C3[C@H]1O)OCO5 |

Canonical SMILES |

COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5 |

Pictograms |

Irritant |

Synonyms |

Ceflatonin cephalotaxine homoharringtonine Homoharringtonine (3(R))-isomer Omacetaxine omacetaxine mepesuccinate Synribo |

Origin of Product |

United States |

Natural Occurrence and Bioproduction Research

Botanical Distribution and Diversity of Cephalotaxine-Producing Species

The genus Cephalotaxus, commonly known as plum yew or cowtail pine, is the primary natural source of the alkaloid This compound (B1668394). This genus of conifers is endemic to eastern Asia and encompasses a number of species that have been identified as producers of this significant compound.

Key Cephalotaxus Species as Sources of this compound

Several species within the Cephalotaxus genus are recognized for their production of this compound and its derivatives. The concentration of these alkaloids can vary among species and even within different parts of the same plant, including the seeds, leaves, stems, and roots scribd.com. Research has focused on a number of key species due to their relative abundance of these compounds.

Key species include:

Cephalotaxus harringtonii : Also known as the Japanese plum yew, this is one of the most widely cultivated and studied species. It is a notable source of this compound and its ester derivatives univie.ac.atphytoneuron.net.

Cephalotaxus fortunei : This species is widespread in central and southern China and is a significant source of various this compound-type alkaloids nih.govnih.govnih.gov.

Cephalotaxus mannii : Found in southern China, India, and Southeast Asia, this species is also a known producer of this compound harvard.edu.

Cephalotaxus sinensis : Referred to as the Chinese plum yew, this species is distributed across eastern, central, and northwestern China and contains this compound nih.govharvard.edu.

Cephalotaxus lanceolata : A species found in China and Myanmar that has been a source for the isolation of various this compound-type alkaloids wikipedia.orgconifers.orgnih.gov.

Cephalotaxus oliveri : This species is found in central and southern China and parts of India and Vietnam harvard.educonifers.org.

Cephalotaxus griffithii : Distributed in India and Myanmar, this species is another source of these alkaloids mapress.com.

Cephalotaxus hainanensis : Endemic to Hainan Island in China, this species also produces this compound-related compounds nih.govmapress.com.

Key Cephalotaxus Species and Their Significance as this compound Sources

| Species Name | Common Name | Primary Significance |

|---|---|---|

| Cephalotaxus harringtonii | Japanese Plum Yew | Widely studied and cultivated source of this compound and its esters univie.ac.at. |

| Cephalotaxus fortunei | Chinese Plum Yew | A significant source of a diverse range of this compound-type alkaloids nih.govnih.govnih.gov. |

| Cephalotaxus mannii | Mann's Plum Yew | Known producer of this compound, found in Southern China and Southeast Asia harvard.edu. |

| Cephalotaxus sinensis | Chinese Plum Yew | Contains this compound and is distributed widely across China nih.govharvard.edu. |

| Cephalotaxus lanceolata | Lance-like Plum Yew | Source for isolation of various this compound-type alkaloids wikipedia.orgconifers.orgnih.gov. |

Geographic Distribution and Ecological Considerations

The natural habitat of the Cephalotaxus genus is restricted to eastern and southern Asia harvard.edu. The various species are found across a range of countries including China, Japan, Korea, India, Myanmar, Laos, Vietnam, and Thailand conifers.orgresearchgate.net. China is considered the center of distribution for the genus, hosting the majority of the species conifers.org.

These plants are typically understory trees or shrubs in moist, shaded woodlands and thickets, often on slopes and in gullies univie.ac.atharvard.edu. They generally prefer moist, loamy soils but can tolerate heavy clays in shaded conditions harvard.edu. Many Cephalotaxus species are facing threats in their native habitats due to over-harvesting for medicinal purposes and habitat loss harvard.educonifers.org. The slow growth rate, dioecious nature (separate male and female plants), and seed predation contribute to regeneration challenges for these species conifers.org.

Isolation Methodologies for this compound and Analogues

The extraction and purification of this compound and its related alkaloids from plant material involve a series of conventional and advanced techniques to isolate these compounds with high purity.

Conventional Extraction Techniques for Alkaloids

Traditional methods for alkaloid extraction from Cephalotaxus plant material typically involve solvent extraction. The process often begins with the grinding of plant parts, such as leaves, seeds, or bark, to increase the surface area for extraction.

A common approach is the Stas-Otto method, which involves treating the powdered plant material with an alkaline substance, such as lime or ammonia, to liberate the free alkaloid bases from their salt forms within the plant tissue alfa-chemistry.comslideshare.net. Subsequently, an organic solvent like chloroform or ether is used to extract the free alkaloids slideshare.net. The resulting organic extract, containing the alkaloids and other fat-soluble impurities, is then treated with a dilute acid. This converts the alkaloids into their salt form, which are soluble in the aqueous acidic solution, while many impurities remain in the organic layer alfa-chemistry.comslideshare.net. The aqueous layer is then made alkaline again to precipitate the free alkaloids, which can be recovered by filtration or further extraction with an organic solvent slideshare.net. Ethanol is also used as a solvent for extraction as it can dissolve both free alkaloids and their salts jocpr.com.

Advanced Separation and Purification Methods

Following initial extraction, the crude alkaloid mixture requires further separation and purification to isolate this compound and its analogues. Modern chromatographic techniques are essential for achieving high purity.

Column Chromatography : This is a fundamental technique used for the initial separation of alkaloids. The crude extract is passed through a column packed with a stationary phase, such as silica gel or alumina scribd.comnih.gov. Different compounds in the mixture travel through the column at different rates depending on their affinity for the stationary phase, allowing for their separation.

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly efficient method for the purification of individual alkaloids. Preparative and semi-preparative HPLC are used to isolate specific compounds from a complex mixture with high resolution nih.govfrontiersin.orgnih.gov. Reverse-phase HPLC is a commonly employed variation frontiersin.orgnih.gov.

High-Speed Counter-Current Chromatography (HSCCC) : This is a liquid-liquid partition chromatography technique that has been successfully applied to the separation of this compound-type alkaloids from Cephalotaxus fortunei nih.gov. Step-pH-gradient HSCCC, in particular, has proven effective in separating multiple alkaloids in a single run with good purity and recovery nih.gov.

Other Techniques : Methods such as Thin Layer Chromatography (TLC) are used for monitoring the separation process scribd.com. Additionally, techniques like membrane separation and supercritical fluid extraction have been explored to enhance the efficiency and environmental friendliness of the extraction process nih.govnih.gov.

Biosynthetic Pathway Elucidation of this compound

The biosynthesis of this compound is a complex process that involves several metabolic pathways. Research indicates that the shikimic acid pathway and the phenylpropane pathway are involved in the synthesis of the precursors for the this compound skeleton researchgate.net.

Studies have shown that phenylalanine and tyrosine are key precursors in the formation of the core structure of this compound. The biosynthetic pathway is thought to proceed through the formation of a phenylethylisoquinoline intermediate. However, some studies have raised questions about the precise intermediates, as the incorporation of cinnamic acid, a typical precursor for phenylethylisoquinolines, has not been observed in Cephalotaxus wikipedia.org.

Transcriptome analysis of Cephalotaxus mannii suspension cells has identified several key enzymes and pathways that are closely related to this compound accumulation. These include enzymes from the shikimic acid pathway, such as 3-deoxy-d-arabino-heptulosonate-7-phosphate synthase (DS), as well as enzymes involved in glucose metabolism and phenylalanine and tyrosine synthesis, like glucose-6-phosphate dehydrogenase (G6PDH), hexokinase, and phenylalanine ammonia-lyase (PAL) researchgate.net. Cytochrome P450 enzymes are also believed to play a role in the biosynthetic process researchgate.net. The elucidation of the complete biosynthetic pathway is an ongoing area of research, with the goal of potentially enabling the biotechnological production of this compound and its derivatives.

Biotechnological Approaches for this compound Production

The limited availability of this compound from its natural plant sources, which are often slow-growing and endangered, has spurred the development of biotechnological production methods. kit.edu These approaches offer a sustainable and controllable alternative to extraction from wild or cultivated trees.

Plant cell culture, particularly suspension culture, is a prominent strategy for producing this compound and its related alkaloids in vitro. nih.govmdpi.com Callus cultures are first initiated from plant tissues, such as stems or embryos, and then transferred to a liquid medium to establish a suspension culture. researchgate.net

Research on Cephalotaxus mannii and Cephalotaxus fortunei has demonstrated the feasibility of this approach. researchgate.netdocumentsdelivered.com However, yields from untreated cultures are often low. To enhance productivity, various strategies are employed, with a significant focus on elicitation. Elicitors are compounds that stimulate defense responses in plant cells, which can lead to an increased production of secondary metabolites.

Studies have shown that treating C. mannii suspension cultures with elicitors can significantly boost this compound yields. For instance, the addition of coronatine, a plant hormone mimic, has been shown to be more effective than methyl jasmonate in increasing production. researchgate.net

| Culture System | Species | Treatment | Resulting this compound Yield | | --- | --- | --- | | Suspension Culture | Cephalotaxus mannii | Control (No Elicitor) | 3.14 mg/L | | Suspension Culture | Cephalotaxus mannii | Methyl Jasmonate (100 µmol/L) | 4.29 mg/L | | Suspension Culture | Cephalotaxus mannii | Coronatine (1.0 µmol/L) | 6.75 mg/L |

For this compound, metabolic engineering strategies would focus on upregulating the expression of key genes that code for the rate-limiting enzymes in its biosynthetic pathway. The identification of enzymes such as the specific cytochrome P450s, the atypical SDR, and the 2-ODD provides prime targets for genetic manipulation. nih.gov

Potential metabolic engineering strategies include:

Overexpression of Biosynthetic Genes: Introducing additional copies of the genes for key enzymes (e.g., DS, PAL, or the specific P450s) can increase the flow through the pathway towards this compound.

Downregulation of Competing Pathways: If precursor molecules are diverted into other metabolic pathways, blocking or reducing the activity of enzymes in those competing pathways can increase the precursor pool available for this compound synthesis.

Heterologous Expression: The entire biosynthetic pathway, once fully elucidated, could potentially be transferred to a faster-growing and more easily manageable host organism, such as yeast or bacteria, creating a microbial cell factory for this compound production. nih.gov

While the application of these advanced techniques to Cephalotaxus cell lines is still an emerging area of research, the foundational knowledge of the biosynthetic pathway is paving the way for these future enhancements.

Chemical Synthesis and Analog Development

Total Synthesis of Cephalotaxine (B1668394)

The intricate, pentacyclic structure of this compound has made it a compelling target for synthetic organic chemists for decades. Its unique framework, featuring a spirocyclic cyclopentanone (B42830) fused to a benzazepine core, presents significant synthetic challenges. The pursuit of its total synthesis has not only led to the development of numerous innovative strategies but has also served as a platform for discovering new reactions and refining existing methodologies.

Historical Evolution of Synthetic Approaches to this compound

The journey to conquer the molecular architecture of this compound began in the early 1970s. The first successful total synthesis of racemic (±)-cephalotaxine was reported independently by two research groups, Weinstein and Craig in 1976, and shortly after by Semmelhack and colleagues. These initial routes established the feasibility of constructing the complex tetracyclic core and laid the groundwork for future endeavors.

Key challenges in the early syntheses included the stereocontrolled formation of the spirocyclic quaternary carbon center and the construction of the strained five-membered ring D. Various strategies were employed to address these issues, including intramolecular cyclizations and rearrangement reactions. For instance, some approaches utilized an acid-catalyzed cyclization of an α-sulphinylacetamide as a key step to build the core structure. rsc.orgelsevierpure.com

Over the years, synthetic strategies evolved towards greater efficiency and elegance. The focus shifted from linear, stepwise constructions to more convergent and concise approaches. The development of formal syntheses, where a known late-stage intermediate in a previously reported total synthesis is prepared, also became a common strategy to demonstrate the viability of a new synthetic route. acs.orgnih.gov These efforts have culminated in a diverse array of synthetic blueprints for accessing the this compound skeleton.

Key Methodologies in Contemporary this compound Total Synthesis

Modern synthetic approaches to this compound are characterized by their efficiency, stereoselectivity, and the use of powerful catalytic methods. Chemists have developed sophisticated strategies that often construct multiple rings or set several stereocenters in a single operation, significantly shortening the synthetic sequence.

One notable example involves the oxidative ring-opening of a furan (B31954) followed by a spontaneous transannular Mannich cyclization. nih.govoregonstate.edu In this strategy, a 12-membered macrocyclic furan is subjected to single-electron oxidation. This process unveils an amine-tethered dicarbonyl intermediate which then undergoes a cascade of reactions, including trapping of a radical oxocarbenium ion by the tethered amine and a final Mannich cyclization. This sequence constructs the entire this compound substructure in a single step with a 60% yield. oregonstate.edu

The synthesis of enantiomerically pure (–)-cephalotaxine, the naturally occurring form, requires precise control of stereochemistry. Modern synthetic efforts have largely focused on developing asymmetric routes that can selectively produce the desired enantiomer.

A variety of strategies have been employed to achieve this, including the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis. For example, proline has been used as a chiral starting material to stereoselectively synthesize (–)-cephalotaxine via a pathway involving a Claisen rearrangement and a cationic cyclization. researchgate.net

Palladium-catalyzed enantioselective reactions have been particularly effective. One such approach utilizes an enantioselective Tsuji allylation to construct the critical aza-containing tetrasubstituted stereogenic center. nih.gov This key step proceeds with high yield (95%) and excellent enantioselectivity (93% ee). Another highly efficient enantioselective synthesis of (–)-cephalotaxine also utilized two palladium-catalyzed transformations as key steps. acs.org Stereoselective total syntheses have also been achieved where the stereochemistry is controlled through intramolecular reactions, such as an acid-catalyzed cyclization of an α-sulphinylacetamide. rsc.org

The table below summarizes key asymmetric strategies and their reported efficiencies.

| Asymmetric Strategy | Key Reaction | Reported Yield | Reported Enantiomeric Excess (ee) |

| Chiral Pool Synthesis | Claisen rearrangement, cationic cyclization | Not specified | Not specified |

| Palladium-Catalyzed Allylation | Enantioselective Tsuji Allylation | 95% | 93% |

| Dual Palladium Catalysis | Heck reaction, Carbonylative coupling | Not specified | Not specified |

Transition metal catalysis has revolutionized the synthesis of complex molecules like this compound. Palladium and gold catalysts, in particular, have enabled the development of highly efficient and selective reactions for constructing the this compound framework.

Palladium-Catalyzed Reactions: Palladium catalysis has been instrumental in forging key C-C and C-N bonds within the this compound structure. Intramolecular Heck reactions have been used to form the tetracyclic core of this compound analogues. nih.gov In these syntheses, two successive intramolecular palladium-catalyzed reactions, an allylic amination followed by a Heck reaction, are employed. nih.gov As mentioned previously, the palladium-catalyzed enantioselective Tsuji allylation has been a cornerstone for establishing the quaternary stereocenter in asymmetric syntheses. nih.gov This highlights the versatility of palladium in facilitating challenging bond formations with high levels of control.

Gold-Catalyzed Reactions: Gold catalysts, known for their ability to activate alkynes and allenes, have also found application in this compound synthesis. researchgate.net A notable example is the gold(I)-catalyzed cascade reaction that efficiently constructs the core of demethylcephalotaxinone. acs.org This reaction proceeds through a cyclization–3-aza-Cope–Mannich sequence, demonstrating the power of gold catalysis to orchestrate complex transformations in a single pot. acs.org

The following table provides an overview of representative transition metal-catalyzed reactions in this compound synthesis.

| Catalyst | Reaction Type | Bond Formed/Transformation |

| Palladium | Heck Reaction | C-C bond, Ring formation |

| Palladium | Tsuji Allylation | C-C bond, Asymmetric center formation |

| Palladium | Allylic Amination | C-N bond, Ring formation |

| Gold(I) | Cascade (Cyclization/Rearrangement/Mannich) | Multiple C-C and C-N bonds, Polycyclic core |

The construction of the central tetracyclic core of this compound remains a pivotal challenge in its total synthesis. A variety of cyclization strategies have been developed to assemble this intricate framework.

Friedel-Crafts Cyclization: A facile Friedel-Crafts cyclization of an amino spiro-cyclopentenone precursor, mediated by a protic acid, has been used to form the tetracyclic ketone intermediate. nih.gov This approach provides a direct route to the core structure.

Transannular Cyclizations: Several strategies rely on the closure of a large macrocyclic intermediate in a transannular fashion. One approach involves the cyclization of a macrocyclic amino enedione. acs.orgnih.gov Another conceptually novel strategy features transannular reductive skeletal rearrangements to construct the pentacyclic skeleton. nih.gov

Radical Cyclizations: Radical-based methods have also been employed. For instance, an SET-promoted photocyclization of an aryl-substituted silylallyliminium salt was explored to generate the spirocyclic DE unit of the target. acs.orgnih.gov

Ring-Closing Metathesis (RCM): A strategy combining a bis-alkylation of a lactam followed by ring-closing metathesis has been applied to the rapid construction of the 1-azaspirocycle component of the this compound core. chemistryviews.org

Azo-Nazarov-type Cyclization: A novel endocyclic enamine annulation, rationalized as an unusual azo-Nazarov-type cyclization, was discovered and utilized in an efficient total synthesis of this compound. nih.gov

These diverse strategies underscore the creativity of synthetic chemists in devising new ways to assemble complex molecular architectures, with each approach offering unique advantages in terms of efficiency, convergency, and stereocontrol.

Comparative Analysis of Synthetic Efficiency and Scalability

The total synthesis of this compound is a significant challenge due to its complex, sterically congested polycyclic framework. researchgate.netresearchgate.net Over the decades, numerous synthetic routes have been developed, each with varying degrees of efficiency and scalability. Early syntheses were often lengthy and low-yielding, but recent advancements have streamlined the process.

The scalability of any synthetic route is a critical factor for practical application. Strategies that rely on robust, high-yielding reactions and avoid costly reagents or difficult purifications are more likely to be scalable. The transannular Mannich cyclization strategy, for example, was conducted on scales as large as 650 mg with good isolated yields, indicating its robustness. oregonstate.edu

| Principal Investigator/Group | Key Strategy | Number of Steps | Overall Yield | Reference |

|---|---|---|---|---|

| Beaudry (2019) | Oxidative Furan Opening/Transannular Mannich Cyclization | 9 | >5% | oregonstate.edu |

| Li and Wang (2003) | Transannular Reductive Skeletal Rearrangements | Not specified in abstract | Not specified in abstract | nih.gov |

| Huang (2013) | Reductive gem-Bis-alkylation of Tertiary Lactam/Ring Closing Metathesis | Not specified in abstract | Not specified in abstract | chemistryviews.org |

Semisynthesis of this compound Esters and Derivatives

While this compound itself is biologically inactive, its esters, such as homoharringtonine (B1673347) and harringtonine (B1672945), exhibit potent antitumor activity. magtech.com.cnresearchgate.net As this compound is the most abundant alkaloid in Cephalotaxus species, the semisynthesis of these active esters from the natural this compound core is the primary method for their production. oregonstate.edu

The esterification of this compound is exceptionally challenging due to the significant steric hindrance around the tertiary alcohol of the this compound core and the chiral tertiary alcohol on the ester side chain. magtech.com.cn Direct esterification methods often fail or provide only trace amounts of the desired product. nih.gov

To overcome this steric barrier, chemists have developed various strategies involving the activation of the side chain precursor. One successful approach involves using a β-lactone functionality in the acyl chain precursor. The inherent ring strain of the four-membered β-lactone ring increases the electrophilicity of the carbonyl carbon, facilitating the acylation of this compound. nih.gov This method has been instrumental in synthesizing both natural and non-natural Cephalotaxus esters. nih.gov Other approaches have utilized α-ketoacids as coupling partners, which are subsequently reduced to form the desired α-hydroxy ester moiety. magtech.com.cn

A variety of structurally diverse side chain intermediates have been designed and synthesized to facilitate the difficult coupling reaction. magtech.com.cn These include:

α-Ketoacids

Four-membered β-lactone heterocycles

Tetrahydrofuran heterocycles

Tetrahydropyran heterocycles

Seven-membered lactone heterocycles

One efficient synthesis of the ester side chain for homoharringtonine starts from D-Malic acid as a chiral starting material. researchgate.net This route utilizes a cross-metathesis reaction to form a key intermediate, which is then converted to the target side chain over a total of six steps. researchgate.net

Rational Design and Synthesis of Novel this compound Analogues

The rational design of novel this compound analogues is guided by structure-activity relationship studies. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogues, researchers can identify the key molecular features responsible for its therapeutic effects. wikipedia.org

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. wikipedia.org For this compound esters, SAR studies have revealed several critical features for antitumor activity.

One of the most important findings is the stereochemical requirement of the this compound core. Studies have shown that esters prepared from the natural (–)-cephalotaxine are active, whereas an ester prepared from the synthetic (+)-enantiomer of this compound was inactive, highlighting the specificity of the biological target. nih.gov

The structure of the ester side chain is also paramount. A wide range of synthetic esters have been prepared with structurally diverse acids to probe the impact of the side chain on activity. nih.govnih.gov For instance, twenty-two new esters of natural (–)-cephalotaxine were synthesized with acids possessing widely different structural features to correlate these structures with antitumor activity. nih.gov Another study synthesized ten different esters of this compound with various amino acids. nih.gov These studies have shown that while several synthetic esters exhibit activity, they are generally less potent than the naturally occurring esters like harringtonine. nih.govnih.gov This suggests that the specific arrangement of functional groups on the natural side chains is highly optimized for biological activity.

| Structural Feature | Observation | Implication for Activity | Reference |

|---|---|---|---|

| Stereochemistry of this compound Core | Esters of natural (–)-cephalotaxine are active, while esters of the synthetic (+)-enantiomer are inactive. | The specific 3D orientation of the (–)-enantiomer is essential for binding to the biological target. | nih.gov |

| Ester Side Chain | The presence and structure of the ester side chain are critical for activity; this compound itself is inactive. | The side chain is directly involved in the mechanism of action, likely through specific interactions with the target. | oregonstate.edu |

| Synthetic vs. Natural Side Chains | Many synthetic esters show some activity, but are generally less potent than natural esters like harringtonine. | The complex, chiral structure of the natural side chains is highly tuned for optimal biological activity. | nih.govnih.gov |

Structural diversification of the this compound scaffold is a key goal in medicinal chemistry to develop new analogues and further probe biological pathways. researchgate.netresearchgate.net While much of the focus has been on modifying the ester side chain, altering the pentacyclic core offers another avenue for creating novel compounds. oregonstate.edu Efficient total synthesis routes are critical for this endeavor, as they can be adapted to produce congeners that vary the polycyclic substructure. oregonstate.edu Recent advances in synthetic methodologies, including novel catalytic approaches, provide the tools needed to access a wider range of structurally diverse this compound-type alkaloids, offering valuable insights for future drug development. researchgate.netresearchgate.net

Design Principles for Optimized Biological Activities

The development of this compound analogs with enhanced biological activity, particularly for antineoplastic applications, is guided by several key design principles derived from extensive structure-activity relationship (SAR) studies. These principles primarily focus on the strategic modification of the this compound scaffold, with the most critical element being the nature of the ester side chain at the C3 position. The core this compound structure itself is biologically inactive; its potent cytotoxic and antileukemic properties are unlocked only upon esterification with specific acyl side chains. acs.orgrsc.org

Stereochemistry

A fundamental principle in the design of active this compound analogs is the strict requirement for specific stereochemistry. The natural (-)-cephalotaxine enantiomer is essential for antitumor activity. nih.gov Synthetic analogs prepared from the unnatural (+)-enantiomer of this compound have been shown to be inactive, highlighting the stereospecific nature of the interaction with its biological target. nih.gov Furthermore, the chirality of the ester side chain itself plays a pivotal role in determining the potency of the analog. mdpi.com The biological activity is highly sensitive to the three-dimensional arrangement of atoms, as this dictates how the molecule binds to its target, believed to be the ribosome. acs.orgnih.gov

Ester Side Chain Modifications

The ester side chain at the C3 position of the D-ring is the primary determinant of the biological activity of this compound alkaloids. rsc.org SAR studies have demonstrated that variations in the structure of this side chain can dramatically influence the compound's potency.

Key findings include:

Presence of a Hydroxyl Group: A hydroxyl group at the C2' position of the side chain is generally associated with higher potency.

Synthetic Esters: A wide array of synthetic esters have been developed to explore the SAR. While many synthetic analogs show some level of activity, they are often less potent than the naturally occurring esters like harringtonine. nih.govnih.gov For instance, a study involving twenty-two novel esters of (-)-cephalotaxine found that while several compounds exhibited activity, none surpassed the potency of the natural esters. nih.gov In another study, four analogs were synthesized (C1Z, C2E, C3E, and C4E), with compound C1Z showing significant activity in inducing differentiation in HL-60 cancer cells and inhibition of Leukemia L1210. nih.gov

The table below summarizes the relative activities of various natural and synthetic this compound esters, illustrating the design principles related to the side chain.

C-Ring and D-Ring Modifications

While the ester side chain is the primary focus of analog development, modifications to the core this compound ring system are also a potential avenue for optimizing biological activity. The tetracyclic core consists of a benzazepine system (rings A and B) fused to an azaspiranic unit (rings C and D). acs.org However, based on available scientific literature, there is limited specific research on the systematic modification of the C-ring and D-ring of the this compound scaffold itself and the corresponding effects on its antitumor properties. While SAR studies on ring modifications are common for other classes of natural products, dedicated research on altering the C4-C12 bond or other parts of the C and D rings of this compound to enhance its efficacy remains an area for future exploration.

Pharmacophore Modeling and 3D-QSAR

Modern drug design often employs computational methods like pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) to guide the synthesis of more potent and selective analogs. A pharmacophore model identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. 3D-QSAR provides a quantitative correlation between the 3D properties of molecules and their potencies, often visualized with contour maps that indicate where steric bulk or electrostatic charge is favorable or unfavorable for activity.

Despite the clear importance of the ester side chain and stereochemistry, specific pharmacophore models and 3D-QSAR studies for the anticancer activity of this compound analogs are not extensively reported in the public domain. The development of such models would be a valuable design principle, enabling the virtual screening of novel side chains and core modifications to prioritize the synthesis of compounds with the highest predicted activity, thereby accelerating the discovery of next-generation this compound-based therapeutics.

Molecular and Cellular Mechanism of Action Research

Identification of Molecular Targets and Binding Interactions

While the complete range of molecular targets for Cephalotaxine (B1668394) is still under investigation, research has identified several key interactions. In the context of its antiviral activity against Zika virus (ZIKV), this compound has been shown to impede viral replication and stability. nih.govnih.gov This suggests a direct or indirect interaction with viral components or host factors essential for the viral life cycle.

In bacterial systems, a related compound, Cefotaxime (B1668864), has been studied for its interaction with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. drugbank.com Molecular docking studies with the CTXM-15 enzyme, an extended-spectrum β-lactamase that confers resistance to antibiotics, have identified specific amino acid residues (Asn 104, Asn132, Gly 227, Thr 235, Gly 236, and Ser237) as being critical for positioning cefotaxime within the active site. nih.govresearchgate.net Although this compound and Cefotaxime are different molecules, these findings provide a framework for understanding how such compounds can interact with protein targets.

Cellular Pathway Modulation by this compound

This compound influences several critical cellular pathways, leading to its observed biological activities. These include the induction of apoptosis (programmed cell death), inhibition of autophagy (a cellular recycling process), and interference with viral replication mechanisms.

This compound has been shown to induce apoptosis in various cancer cell lines, primarily through the activation of the intrinsic, or mitochondrial, apoptosis pathway. nih.govnih.govmdpi.com

A key event in this compound-induced apoptosis is the disruption of mitochondrial function. nih.govnih.govmdpi.com This is characterized by a reduction in the mitochondrial membrane potential. nih.govnih.govmdpi.com The loss of mitochondrial integrity leads to the release of pro-apoptotic factors from the mitochondria into the cytosol, which in turn activates the caspase cascade. nih.gov Specifically, this compound treatment has been shown to lead to the activation of caspase-9 and caspase-3, culminating in the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis. nih.gov Furthermore, the mitochondrial damage induced by this compound results in the accumulation of intracellular reactive oxygen species (ROS), which can further contribute to the apoptotic process. nih.gov

The mitochondrial apoptosis pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic and anti-apoptotic members. nih.govoncotarget.com this compound has been found to modulate the expression of these proteins to favor apoptosis. nih.gov Specifically, it downregulates the expression of the anti-apoptotic protein Bcl-2 and upregulates the expression of the pro-apoptotic protein Bak. nih.govnih.govmdpi.com This shift in the balance between anti- and pro-apoptotic proteins facilitates the permeabilization of the mitochondrial outer membrane, a critical step in apoptosis. nih.govoncotarget.com

Table 1: Effect of this compound on Apoptotic and Anti-Apoptotic Proteins

| Protein | Function | Effect of this compound | Reference |

| Bcl-2 | Anti-apoptotic | Downregulation | nih.govnih.govmdpi.com |

| Bak | Pro-apoptotic | Upregulation | nih.govnih.govmdpi.com |

In addition to inducing apoptosis, this compound has been shown to interfere with the autophagy process. nih.govnih.gov Autophagy is a cellular process involving the degradation of cellular components via lysosomes. This compound treatment leads to an accumulation of the autophagy markers LC3-II and p62, which indicates that the autophagy flow is impaired. nih.gov Further investigation has revealed that this compound impairs lysosomal acidification, a critical step for the degradative function of lysosomes. nih.govmdpi.com This lysosomal dysfunction leads to the inhibition of autophagy flux, which can contribute to cell death. nih.govnih.gov

Table 2: this compound's Impact on Autophagy and Lysosomal Function

| Cellular Process | Key Markers/Events | Effect of this compound | Reference |

| Autophagy Flux | LC3-II, p62 levels | Upregulation, indicating blockage | nih.gov |

| Lysosomal Function | Lysosomal acidification | Impaired | nih.govmdpi.com |

| MitoTracker and LysoTracker Colocalization | Fluorescence colocation | Blocked | nih.gov |

This compound has demonstrated antiviral activity, notably against the Zika virus (ZIKV). nih.govnih.gov Its mechanism of action involves impeding both viral replication and the stability of the virus. nih.govnih.gov Studies have shown that this compound treatment leads to a decrease in ZIKV RNA and viral protein expression. nih.govnih.gov This suggests that this compound interferes with the molecular machinery responsible for viral replication and the production of new viral particles. nih.gov It has also been found to be effective against Dengue virus serotypes 1-4. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation of Cephalotaxine (B1668394) and Analogues

Spectroscopic methods are indispensable for probing the intricate molecular architecture of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of this compound. jsr.orgacs.org Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. acs.orgresearchgate.net

¹H NMR spectra of this compound typically show characteristic signals for the aromatic protons, the methoxy (B1213986) group protons, and the complex array of protons within the pentacyclic core. For instance, in a dimethyl sulfoxide (B87167) solution, this compound exhibits a one-proton doublet at δ 4.78, which is coupled to H-3. jsr.org The aromatic protons on the catechol ether ring system give rise to signals in the aromatic region of the spectrum. jsr.org The protons of the spiro-fused cyclopentane (B165970) and the piperidine (B6355638) rings exhibit complex splitting patterns due to their rigid conformational arrangement. researchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts for all carbon atoms, including the quaternary carbons which are not observed in ¹H NMR. researchgate.net The spectrum of this compound will display distinct signals for the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the fused ring system. researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the complete and unambiguous assignment of all proton and carbon signals. researchgate.net COSY experiments reveal proton-proton coupling networks, helping to trace the connectivity within individual spin systems. HSQC correlates directly bonded proton and carbon atoms, while HMBC experiments identify long-range (2-3 bond) correlations between protons and carbons, which is critical for establishing the connectivity between different parts of the molecule, including the linkage of the aromatic ring to the complex alkaloid core.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Analogue (3-deoxy-3,11-epoxy this compound) in CDCl₃ researchgate.net

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 4.90 (s) | 71.9 |

| 2 | 2.05-2.25 (m) | 33.4 |

| 3 | 3.15-3.35 (m) | 52.8 |

| 4 | 4.03 (d, J=6.6 Hz) | 132.5 |

| 5 | - | 128.9 |

| 6a | 3.05 (m) | 58.7 |

| 7 | 6.78 (s) | 108.2 |

| 8 | 6.72 (s) | 102.5 |

| 9 | - | 146.1 |

| 10 | - | 145.8 |

| 11 | 4.84 | 53.6 |

| 12 | - | 66.2 |

| 13 | 2.55-2.80 (m) | 38.1 |

| 14 | 6.63 | 25.9 |

| OMe | 3.85 (s) | 56.1 |

| Note: This data is for a specific analogue and chemical shifts for this compound may vary. |

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for gaining structural information through fragmentation analysis. oup.comresearchgate.net High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. researchgate.net For this compound, which has a molecular weight of approximately 315 g/mol , the mass spectrum shows a molecular ion peak (M+) at m/e 315. jsr.org

Electrospray ionization (ESI) is a common soft ionization technique that typically produces the protonated molecule [M+H]⁺. oup.com Tandem mass spectrometry (MS/MS) is employed to further investigate the structure of this protonated molecule. oup.comresearchgate.net In an MS/MS experiment, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The fragmentation of this compound often involves the loss of an ester chain, resulting in a characteristic fragment. oup.com For example, the MS/MS spectra of this compound and its esters like harringtonine (B1672945) and homoharringtonine (B1673347) show a common fragment ion resulting from this loss. oup.com This fragmentation pattern provides a "fingerprint" that aids in the structural confirmation of this compound and its analogues. oup.comresearchgate.net

Single Crystal X-ray Diffraction for Absolute Stereochemical Determination

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. nih.govcarleton.edu For a complex molecule like this compound with multiple stereocenters, X-ray crystallography provides unambiguous proof of the relative and absolute configuration of each chiral center. nih.govnih.gov

Electronic Circular Dichroism (ECD) Calculation and Analysis for Chiral Structures

Electronic Circular Dichroism (ECD) spectroscopy is a valuable technique for investigating the stereochemistry of chiral molecules in solution. encyclopedia.pub It measures the differential absorption of left and right circularly polarized light by a chiral sample. encyclopedia.pub The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of the atoms and is often used to determine the absolute configuration of a molecule. encyclopedia.pubchromatographyonline.com The experimental ECD spectrum of this compound can be compared with spectra calculated using theoretical methods, such as time-dependent density functional theory (TDDFT), to assign the absolute configuration. researchgate.netnih.govnih.gov This method is particularly useful when suitable single crystals for X-ray diffraction are not available. nih.gov

Chromatographic Techniques for Separation, Identification, and Profiling

Chromatographic techniques are fundamental for the isolation, purification, and quantitative analysis of this compound from various sources. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and analysis of this compound and its related alkaloids. tandfonline.comnih.gov HPLC methods, particularly when coupled with mass spectrometry (LC-MS), provide a powerful tool for the identification and quantification of these compounds in complex mixtures like plant extracts. oup.comresearchgate.netnih.gov

A typical HPLC setup for this compound analysis utilizes a reversed-phase column (e.g., C18) with a mobile phase consisting of a gradient mixture of an aqueous buffer (often containing formic or trifluoroacetic acid) and an organic solvent like acetonitrile. oup.com Detection is commonly performed using a UV detector, as this compound has a UV absorbance maximum around 290 nm. tandfonline.com The retention time under specific chromatographic conditions serves as an identifying characteristic of this compound. tandfonline.com The identity of the peak corresponding to this compound can be confirmed by comparing its retention time with that of an authentic standard. tandfonline.com

Table 2: Example HPLC Method Parameters for this compound Alkaloid Analysis derpharmachemica.com

| Parameter | Condition |

| Column | Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of 0.01M ammonium (B1175870) acetate (B1210297) (pH 6.0) and Acetonitrile:Methanol (75:25 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 235 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Hyphenated Techniques (e.g., HPLC-MS) for Comprehensive Alkaloid Profiling

The analysis of this compound and its related alkaloids within their natural source, the Cephalotaxus genus, presents a significant analytical challenge due to the chemical complexity of the plant's extracts. nih.gov These extracts contain a multitude of structurally similar alkaloids. nih.gov Hyphenated analytical techniques, particularly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), have become indispensable for the effective separation, identification, and quantification of these compounds. nih.govcjnmcpu.com The coupling of HPLC's powerful separation capabilities with the high sensitivity and structural elucidation power of mass spectrometry provides a robust platform for comprehensive alkaloid profiling. oup.comresearchgate.net

High-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) is a prominently utilized method for the analysis of Cephalotaxus alkaloids. nih.govoup.com This technique offers superior sensitivity and specificity compared to conventional methods like HPLC with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS), which may not be suitable for detecting all alkaloids present. sciencepub.netsciencepub.net In this approach, the HPLC system first separates the individual alkaloids from the extract based on their physicochemical properties, such as polarity. oup.com A reversed-phase C18 column is commonly employed for this separation. oup.comsciencepub.net

Following chromatographic separation, the eluted compounds are introduced into the mass spectrometer via an electrospray ionization (ESI) source, which is typically operated in positive ion mode for alkaloid analysis. oup.comsciencepub.net The ESI source ionizes the molecules, primarily forming protonated molecules [M+H]⁺. oup.com The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing precise molecular weight information for each compound.

For unambiguous identification, tandem mass spectrometry (MS/MS) is employed. oup.com In an MS/MS experiment, a specific ion (a "parent" or "precursor" ion) corresponding to a potential alkaloid is selected and subjected to collision-induced dissociation (CID). This process fragments the parent ion into smaller, characteristic "product" or "fragment" ions. The resulting fragmentation pattern serves as a structural fingerprint, allowing for the confident identification of the compound, even in a complex matrix. oup.comsciencepub.net

Research has demonstrated the successful application of HPLC-ESI-MS/MS for profiling alkaloids in various Cephalotaxus species, such as C. harringtonia and C. fortunei. oup.comsciencepub.netresearchgate.net In a typical analysis of a C. harringtonia extract, this compound is identified by its retention time and its specific mass spectral data. sciencepub.netsciencepub.net The ESI-MS spectrum shows the protonated molecule [M+H]⁺ as a base peak at an m/z of 316. sciencepub.net The subsequent MS/MS analysis of this ion reveals a characteristic fragment ion at m/z 284, which results from the neutral loss of a methoxy group (CH₄O). oup.comsciencepub.net

This technique also allows for the differentiation of this compound from its esterified derivatives like harringtonine, homoharringtonine, and isoharringtonine. oup.com While these ester-containing alkaloids have different molecular weights and retention times, they share a common this compound core. oup.comsciencepub.net Their MS/MS spectra all display a characteristic fragment ion at m/z 298, which corresponds to the this compound core after the loss of the respective ester side chain. oup.comsciencepub.net This common fragment confirms their identity as this compound-type alkaloids.

The use of HPLC-MS/MS enables the rapid and sensitive detection of a wide array of alkaloids in a single analytical run, making it a powerful tool for chemodiversity studies, quality control of plant materials, and the discovery of novel compounds within the Cephalotaxus genus. cjnmcpu.comnih.gov

Data Tables

The following tables summarize typical findings from the HPLC-MS analysis of Cephalotaxus alkaloids, based on published research findings.

Table 1: Alkaloids Identified in Cephalotaxus harringtonia via HPLC-MS/MS This table details the retention times (Rt) and observed mass-to-charge ratios for several key alkaloids.

| Compound | Retention Time (Rt) (min) | Parent Ion [M+H]⁺ (m/z) | Reference(s) |

| This compound | 5.03 | 316 | sciencepub.netsciencepub.net |

| Isoharringtonine | 5.64 | 532 | sciencepub.netsciencepub.net |

| Harringtonine | 6.00 | 532 | sciencepub.netsciencepub.net |

| Homoharringtonine | 6.51 | 546 | sciencepub.netsciencepub.net |

| Deoxyharringtonine | 7.37 | 516 | sciencepub.netsciencepub.net |

Table 2: Characteristic MS/MS Fragmentation of Cephalotaxus Alkaloids This table shows the key fragmentation patterns used for structural confirmation.

| Compound | Parent Ion [M+H]⁺ (m/z) | Major Fragment Ion(s) (m/z) | Structural Inference | Reference(s) |

| This compound | 316 | 284 | Loss of methoxy group ([M+H-CH₄O]⁺) | oup.comsciencepub.net |

| Harringtonine | 532 | 298 | Loss of ester side chain | oup.comsciencepub.net |

| Homoharringtonine | 546 | 298 | Loss of ester side chain | oup.comsciencepub.net |

| Isoharringtonine | 532 | 298 | Loss of ester side chain | sciencepub.net |

Table 3: Example of HPLC Parameters for Alkaloid Separation This table outlines a typical set of conditions for the chromatographic separation of Cephalotaxus alkaloids.

| Parameter | Condition | Reference(s) |

| HPLC System | Agilent 1100 series | sciencepub.net |

| Column | Phenomenex Aqua C18 (150 × 4.6 mm, 5-µm) | sciencepub.net |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in waterB: Acetonitrile | sciencepub.net |

| Gradient | 0-8 min, 10% B15 min, 30% B30 min, 50% B45-60 min, 85% B | sciencepub.net |

| Flow Rate | 0.4 mL/min | sciencepub.net |

| Column Temp. | 40°C | sciencepub.net |

Future Research Perspectives and Methodological Advancements

Exploration of Undiscovered Cephalotaxus Alkaloids and Their Biosynthetic Origins

The Cephalotaxus genus is a rich source of unique alkaloids and other natural products, with ongoing research continuing to uncover novel chemical entities. chemrxiv.org Beyond the well-known alkaloids, these plants produce a variety of cephalotane diterpenoids/norditerpenoids (CTDNs), which are exclusive to this genus and are characterized by a highly rigid backbone and multiple chiral centers. chemrxiv.orgchemrxiv.org

Recent explorations of species such as Cephalotaxus fortunei var. alpina and C. sinensis have led to the isolation of new, highly oxygenated cephalotane-type diterpenoids, given names like ceforloids A–F. chemrxiv.orgchemrxiv.org Some of these newly found compounds exhibit unique structural features, such as an unusual acetophenone (B1666503) moiety or a rare 12,13-p-hydroxybenzylidene acetal (B89532) motif, suggesting complex and potentially undiscovered biogenetic pathways. chemrxiv.orgchemrxiv.org For instance, Ceforloid A possesses a novel norditerpenoid skeleton that is hypothesized to originate from a completely different biosynthetic route. chemrxiv.org

The biosynthesis of Cephalotaxine (B1668394) itself is complex and not yet fully elucidated. kit.edu While it is categorized as a phenylethylisoquinoline alkaloid, studies have shown that, unlike in typical pathways, the plant is unable to incorporate cinnamic acid into the final structure, raising questions about the precise sequence of events. wikipedia.orgacs.org Research continues to investigate the early and late stages of its formation, including the synthesis of the acyl portion of related active esters like deoxyharringtonine. scilit.comacs.org The rich and varied metabolism within the Cephalotaxus genus suggests that more species-specific alkaloids are likely to be discovered. kit.edu

Table 1: Examples of Recently Discovered Cephalotane Diterpenoids

| Compound Name | Source Species | Key Structural Feature | Potential Activity | Reference |

| Ceforloid A | C. fortunei var. alpina, C. sinensis | Norditerpenoid with an acetophenone moiety | Not specified | chemrxiv.orgchemrxiv.org |

| Ceforloids D & E | C. fortunei var. alpina, C. sinensis | Epimers with a 12,13-p-hydroxybenzylidene acetal motif | Not specified | chemrxiv.orgchemrxiv.org |

| Ceforloid F | C. fortunei var. alpina, C. sinensis | Diterpenoid glycoside | Immunosuppressive | chemrxiv.orgchemrxiv.org |

Advancements in Sustainable and Efficient this compound Production Technologies

The growing demand for this compound derivatives, particularly for the semi-synthesis of anticancer agents like homoharringtonine (B1673347), has created a need for production methods that are more sustainable than relying on the slow-growing Cephalotaxus trees. kit.edu

One major advancement has been the shift to semi-synthetic production. This process involves extracting the more abundant this compound from the leaves (needles) of the plant, rather than the bark, and then chemically esterifying it to produce the desired active compounds. kit.edu This method reduces the required biomass by a factor of 70 and yields a purer final product. kit.edu

Biotechnological approaches are a key focus for future sustainable production. nstchemicals.com Plant cell fermentation, using suspension cultures of Cephalotaxus cells, is being explored as a promising alternative to sourcing from whole plants. kit.edu While some studies have reported the production of this compound in cell cultures, challenges remain in verifying and scaling these systems. kit.edugoogle.com The successful large-scale production of other complex plant-based anticancer compounds, such as Paclitaxel from Taxus cell cultures, provides a model for the potential of this technology. kit.edu

Table 2: Comparison of this compound Production Methods

| Production Method | Source Material | Advantages | Disadvantages | Reference |

| Direct Extraction | Bark of Cephalotaxus trees | Traditional method | Costly, requires destructive harvesting of slow-growing trees | kit.edu |

| Semi-synthesis | Leaves of Cephalotaxus trees | Uses renewable biomass, 70x reduction in biomass needed, higher purity | Still reliant on plant cultivation | kit.edu |

| Plant Cell Fermentation | Cephalotaxus cell suspension cultures | Potentially sustainable and scalable, independent of geography/climate | Technology is still under development, yields can be low | kit.edugoogle.com |

Application of Computational Chemistry and Machine Learning in this compound Research

Computational chemistry and artificial intelligence are becoming indispensable tools in natural product research, accelerating discovery and deepening understanding. bohrium.comuva.nl These methods are particularly valuable for studying complex alkaloids like this compound.

Machine learning (ML) is being applied to solve critical bottlenecks in understanding alkaloid biosynthesis. springernature.com ML algorithms can predict "missing link" enzymes in metabolic pathways by analyzing vast datasets of protein sequences, helping to identify enzymes with specialized functions that were previously misannotated in databases. springernature.comnih.govnih.gov For example, ML models have been trained to distinguish between different types of enzymes, like aromatic acetaldehyde (B116499) synthases and aromatic amino acid decarboxylases, which is crucial for reconstructing biosynthetic pathways in organisms. springernature.com Furthermore, graph convolutional neural networks (GCNNs) have achieved high accuracy (97.5%) in predicting the starting precursor substances for alkaloid biosynthesis, which can provide vital information for metabolic engineering efforts. bohrium.com

In the area of structural analysis, ML can significantly enhance the accuracy of computational methods for determining the three-dimensional structure of complex alkaloids in solution. acs.org For instance, an ML-augmented method termed DU8ML has been used to revise the proposed structures of dozens of alkaloids by improving the precision of nuclear magnetic resonance (NMR) spectra computations. acs.org Quantum mechanics/molecular mechanics (QM/MM) simulations are another computational tool used to study the interactions of related compounds at an atomic level, such as the inactivation of antibiotics. dntb.gov.ua

Table 3: Applications of Computational Methods in Alkaloid Research

| Technology | Application | Specific Use Case | Benefit | Reference |

| Machine Learning (ML) | Enzyme Function Prediction | Identifying missing enzymes in benzylisoquinoline alkaloid (BIA) biosynthesis. nih.gov | Expands known enzymatic reactions for metabolic engineering. springernature.comnih.gov | springernature.comnih.gov |

| Graph Convolutional Neural Network (GCNN) | Biosynthesis Pathway Prediction | Predicting the starting precursors of alkaloids with 97.5% accuracy. bohrium.com | Provides information on starting substances for enhancing production. bohrium.com | bohrium.com |

| ML-Augmented DFT | Structure Validation | Revising the solution structures of complex alkaloids using DU8ML. acs.org | Improves accuracy and throughput of structural determination. acs.org | acs.org |

| QM/MM Simulations | Mechanistic Studies | Studying the enzymatic inactivation of related β-lactam compounds. dntb.gov.ua | Provides detailed insight into molecular interactions. dntb.gov.ua | dntb.gov.ua |

Development of Novel Chemical Biology Tools for Mechanism of Action Studies

Elucidating the precise mechanism of action (MOA) is critical for developing a bioactive molecule into a therapeutic agent. mdpi.comnih.gov While the primary MOA of this compound's active ester derivatives is the inhibition of protein synthesis, advanced chemical biology tools are being employed to gain a more detailed picture of their cellular interactions. nstchemicals.comgoogle.comontosight.aigoogle.com

Chemical proteomics is a powerful approach for identifying the direct protein targets of a small molecule. scilifelab.se Techniques such as Thermal Proteome Profiling (TPP) and Proteome Integral Solubility Alteration (PISA) detect how compound binding affects a protein's stability or solubility across the entire proteome, allowing for unbiased target identification. mdpi.comscilifelab.se For compounds that can be modified, photo-affinity labeling (PAL) is another key strategy. This involves attaching a light-activated group to the molecule, which, upon exposure to UV light, forms a permanent covalent bond with its binding partners, allowing for their subsequent identification via mass spectrometry. mdpi.com

Genetic approaches are also crucial for target deconvolution. nih.gov CRISPR-Cas9 based functional genomic screens, for example, can systematically knock out every gene in a cell line to identify which genes, when absent, make the cells either more sensitive or resistant to the compound. scilifelab.se This can reveal not only the primary target but also other proteins involved in the compound's mechanism or in resistance pathways. nih.gov These integrated strategies, combining proteomics, genetics, and synthetic chemistry, are essential for translating a hit compound into a well-understood chemical probe or drug candidate. mdpi.comnih.gov

Table 4: Modern Chemical Biology Tools for Mechanism of Action (MOA) Studies

| Tool/Technique | Principle | Application in this compound Research | Reference |

| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon ligand binding. | Unbiased identification of direct cellular targets and off-targets. | mdpi.comscilifelab.se |

| Photo-Affinity Labeling (PAL) | A modified compound covalently crosslinks to its target upon UV activation. | Irreversibly labels binding partners for definitive identification. | mdpi.com |

| CRISPR-Cas9 Genetic Screens | Systematic gene knockout to find genetic interactions with a compound. | Identify genes/pathways that mediate sensitivity or resistance to the compound's effects. | scilifelab.senih.gov |

| Chemical Proteomics (general) | Uses chemical probes and mass spectrometry to study protein-drug interactions. | Deciphering changes in the proteome to elucidate MOA and identify targets. | scilifelab.se |

Q & A

What experimental approaches are used to determine the stereochemical configuration of cephalotaxine?

Basic Research Question

this compound's stereochemical configuration is typically resolved using X-ray crystallography and NMR spectroscopy . X-ray studies provide definitive spatial arrangements by analyzing diffraction patterns of crystalline samples, as demonstrated in structural analyses of this compound's two independent conformers (la and lb) . NMR techniques, such as NOESY and COSY, complement crystallography by elucidating proton-proton proximities and coupling constants in solution. For novel derivatives, these methods are combined with computational modeling to validate proposed structures .

What are the standard in vitro models for assessing this compound’s anticancer activity?

Basic Research Question

Common in vitro models include human tumor cell lines such as:

- HL-60 (leukemia)

- HCT-116 (colorectal cancer)

- MCF-7 (breast cancer)

Cytotoxicity is quantified via MTT assays or flow cytometry to measure apoptosis. For example, homoharringtonine (HHT), a this compound derivative, showed IC₅₀ values of 1.2–3.8 µM in leukemia cell lines, with mechanisms involving inhibition of protein synthesis . Researchers must standardize cell culture conditions (e.g., serum concentration, passage number) to ensure reproducibility.

How can researchers address contradictions in this compound’s cytotoxicity data across studies?

Advanced Research Question

Discrepancies often arise from variations in:

- Cell type specificity (e.g., hematologic vs. solid tumor models).

- Dosage protocols (pulsed vs. continuous exposure).

- Purity of compounds (e.g., synthetic vs. plant-extracted this compound).

To mitigate these, studies should include dose-response curves across multiple cell lines and validate compound purity via HPLC-MS . Meta-analyses of existing data, stratified by experimental conditions, can identify confounding variables .

What strategies optimize the total synthesis of this compound to improve yield and stereochemical control?

Advanced Research Question

Recent synthetic advances focus on aryne insertion reactions and asymmetric catalysis . For example, a formal total synthesis achieved a 12-step route using aryne intermediates to construct the spirocyclic core, resolving steric hindrance challenges . Stereochemical control is enhanced via chiral auxiliaries or enzymatic resolution . Yield optimization requires iterative refinement of reaction conditions (e.g., solvent polarity, temperature gradients) .

How is the purity of synthesized this compound confirmed, and what analytical thresholds are acceptable?

Basic Research Question

Purity is validated using:

- HPLC (≥95% peak area for the target compound).

- Mass spectrometry (HRMS to confirm molecular formula).

- ¹H/¹³C NMR (absence of extraneous peaks).

For publication, journals like the Beilstein Journal of Organic Chemistry require full spectral data for novel compounds and ≥95% purity for biological testing .

What computational methods predict this compound’s binding mechanisms to molecular targets?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used to model interactions with targets like the ribosomal A-site or viral proteases . For example, this compound’s inhibition of Zika virus replication was linked to its binding affinity for NS3 helicase (ΔG = −8.2 kcal/mol) via docking studies . MD simulations (100 ns trajectories) further assess binding stability under physiological conditions.

What ethical considerations apply to in vivo studies of this compound derivatives?

Basic Research Question

In vivo research must comply with 3R principles (Replacement, Reduction, Refinement). Protocols should:

- Use the smallest cohort size with statistical power (e.g., n ≥ 8 per group).

- Minimize distress via humane endpoints (e.g., tumor volume limits).

- Obtain approval from institutional animal care committees (IACUC).

Human trials require informed consent and adherence to Declaration of Helsinki guidelines .

How can synergistic studies of this compound with other anticancer agents be designed to maximize therapeutic efficacy?

Advanced Research Question

Synergy is evaluated using Chou-Talalay combination indices (CI < 1 indicates synergy). For example, HHT combined with sulforaphane reduced CI to 0.3–0.5 in leukemia models . Delivery systems like liposomal encapsulation enhance bioavailability and reduce off-target effects. Experimental designs should include:

- Isobologram analysis to quantify interaction effects.

- Pharmacokinetic profiling to assess co-administration compatibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.